N-(2-cyanophenyl)thiourea
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Overview
Description
N-(2-cyanophenyl)thiourea (NCTU) is a chemical compound that has been studied for various applications in scientific research. It is an organic compound with a molecular formula of C7H6N2S. NCTU is a colorless solid that is insoluble in water, but soluble in organic solvents. It is an important reagent in organic synthesis and has been used in a number of scientific research studies.
Scientific Research Applications
Synthesis of Quinazolin-4-yl-Thioureas
A study by Fathalla et al. (2001) demonstrated the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas through an intramolecular cycloaddition reaction. These compounds were initially prepared by the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines, indicating the role of N-(2-cyanophenyl)thiourea in synthesizing complex organic compounds (Fathalla et al., 2001).
Green Synthesis of Thiourea Derivatives
Kumavat et al. (2013) highlighted the importance of thioureas in medicinal chemistry, citing their wide range of biological activities. The research proposed a green synthesis approach for 1, 3-disubstituted thiourea derivatives, utilizing primary amines and CS2 in water without any catalyst. This study underscores the environmentally friendly methodologies in synthesizing thiourea derivatives, including N-(2-cyanophenyl)thiourea (Kumavat et al., 2013).
Synthesis of N-Benzoyl and N-(4-nitrobenzoyl)-N'-4-cyanophenyl Thioureas
Aydın (2018) reported on the synthesis of two specific compounds using N-(2-cyanophenyl)thiourea. The study involved the synthesis of N-Benzoyl-N’-4-cyanophenyl thiourea and N-(4-nitrobenzoyl)-N’-4-cyanophenyl thiourea, highlighting the versatility of N-(2-cyanophenyl)thiourea in synthesizing various thiourea derivatives (Aydın, 2018).
Application in Solar Cells
Wu et al. (2013) synthesized cyclic thiourea/urea functionalized triphenylamine-based dyes, including 2-cyanoacrylic acid as an acceptor. These compounds exhibited high photovoltaic performance, demonstrating the application of thiourea derivatives in renewable energy technologies (Wu et al., 2013).
Biological Activities and Structural Studies
Research by Saeed et al. (2011) and Tahir et al. (2015) involved the structural and biological activity studies of thiourea derivatives. These studies provide insights into the potential applications of N-(2-cyanophenyl)thiourea in various biological and medicinal contexts, such as antimicrobial and antifungal activities (Saeed et al., 2011), (Tahir et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-cyanophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-5-6-3-1-2-4-7(6)11-8(10)12/h1-4H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKLQFHXYCVOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)thiourea |
Citations
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